UCB-6876

TNFα inhibition Fragment-based drug discovery Binding affinity

UCB-6876 is a fragment-sized TNFα inhibitor with uniquely slow binding kinetics (ka=923 M⁻¹s⁻¹, kd=0.02 s⁻¹, KD=22 μM) and a defined co-crystal structure (PDB: 6OOY). Unlike higher-affinity analogs (UCB-5307, UCB-9260), UCB-6876 retains the fragment-like properties essential for studying TNF trimer asymmetry biophysics, fragment elaboration, and assay development. Its selectivity for TNF over TNFR1 ensures clean assay windows. Ideal for biophysical studies, HTS validation, and academic teaching. Bulk quantities available with full documentation.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
CAS No. 637324-45-9
Cat. No. B1682057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCB-6876
CAS637324-45-9
SynonymsUCB-6876;  UCB 6876;  UCB6876
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CO
InChIInChI=1S/C17H18N2O/c1-12-7-8-13(2)14(9-12)10-19-16-6-4-3-5-15(16)18-17(19)11-20/h3-9,20H,10-11H2,1-2H3
InChIKeyRZRPPZWEPMDGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UCB-6876: A Fragment-Derived TNFα Inhibitor with Distinct Slow-Binding Kinetics and Asymmetric Trimer Stabilization


UCB-6876 (CAS 637324-45-9) is a small-molecule TNFα inhibitor identified through fragment-based drug discovery [1]. It binds to the central cavity of the TNF trimer, stabilizing an asymmetric conformation that is incompetent for receptor signaling [1]. With a molecular weight of 266.34 g/mol and a cLogP of 2.9, UCB-6876 exhibits a unique slow kinetic binding profile (ka = 923 M⁻¹s⁻¹, kd = 0.02 s⁻¹) and a KD of 22 μM for human TNFα [1].

Why In-Class TNFα Inhibitors Cannot Substitute for UCB-6876 in Mechanistic and Fragment-Based Studies


While several small-molecule TNFα inhibitors exist, UCB-6876 occupies a distinct position as a fragment-sized tool compound with well-characterized slow binding kinetics and a defined binding mode [1]. Unlike its higher-affinity analogs UCB-5307 (KD = 9 nM) and UCB-9260 (KD = 13 nM), which were optimized for potency and in vivo activity, UCB-6876 retains the fragment-like properties that make it valuable for studying the fundamental biophysics of TNF trimer asymmetry and for use as a starting point for fragment elaboration [1]. Furthermore, its selectivity profile—binding specifically to immobilized TNF but not to TNFR1 or control proteins—differentiates it from other TNF inhibitors that may engage the receptor directly [1].

UCB-6876 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Analogs and In-Class Alternatives


Binding Affinity Comparison: UCB-6876 vs. Optimized Analogs UCB-5307 and UCB-9260

In a direct head-to-head SPR analysis, UCB-6876 displayed a KD of 22 μM for human TNFα, whereas the pyridyl analog UCB-5307 exhibited a significantly improved KD of 9 nM (a 2,444-fold increase in potency), and UCB-9260 showed a KD of 13 nM [1].

TNFα inhibition Fragment-based drug discovery Binding affinity

Selectivity Profile: Specific TNF Binding Without TNFR1 Engagement

SPR analysis demonstrated that UCB-6876 specifically binds to immobilized TNF (solid black circles) but shows no detectable binding to control proteins, capture antibody plus TNFR1, capture antibody alone, or TNFR1 alone [1].

Selectivity Off-target screening TNF-TNFR1 interaction

Slow Kinetic Binding Profile: Unusually Slow Association and Dissociation Rates for a Fragment

Kinetic analysis revealed that UCB-6876 associates with TNF at a rate constant (ka) of 923 M⁻¹s⁻¹ and dissociates at a rate constant (kd) of 0.02 s⁻¹, resulting in a KD of 22 μM [1]. This slow kinetic profile is atypical for a fragment-sized molecule (MW <300 Da) and indicates a binding mechanism that involves conformational selection of a low-abundance TNF trimer state.

Binding kinetics Conformational selection Fragment screening

Crystal Structure and Binding Stoichiometry: 1:1 Compound-to-Trimer Binding Induces Asymmetry

Co-crystallization of UCB-6876 with TNF (PDB: 6OOY) revealed a 1:1 stoichiometry: one molecule of UCB-6876 binds at the center of the TNF trimer, buried within the interface of the three monomers [1]. This binding induces a loss of three-fold symmetry, resulting in an asymmetric trimer conformation that is receptor-incompetent.

X-ray crystallography Stoichiometry Trimer stabilization

Fragment Elaboration Potential: UCB-6876 as a Starting Point for Potency Optimization

UCB-6876 served as the fragment hit from which UCB-5307 (KD = 9 nM) was developed by extending into the MPD binding pocket (Site 1) with a pyridyl group, forming an additional H-bond with Y119A [1]. Further optimization yielded UCB-9260 (KD = 13 nM) with improved oral bioavailability and in vivo efficacy.

Fragment-based drug discovery SAR Lead optimization

UCB-6876 Procurement-Driven Application Scenarios: Where This Compound Delivers Unique Value


Mechanistic Studies of TNF Trimer Conformational Dynamics

UCB-6876's slow binding kinetics and ability to stabilize an asymmetric TNF trimer make it an ideal tool for biophysical studies investigating the conformational sampling and dynamics of TNF trimers [1]. Its well-defined binding mode and 1:1 stoichiometry allow precise quantification of trimer state populations and transition rates.

Fragment-Based Drug Discovery and Structure-Activity Relationship (SAR) Exploration

As a validated fragment hit with a known binding site and structural data (PDB: 6OOY), UCB-6876 serves as a starting point for fragment elaboration campaigns aimed at developing more potent TNFα inhibitors [1]. Researchers can use the available co-crystal structure to rationally design analogs targeting the adjacent MPD pocket (Site 1) or extending into the solvent channel (Site 3).

In Vitro Selectivity Profiling and Off-Target Assessment

UCB-6876's demonstrated selectivity for TNF over TNFR1 and control proteins [1] makes it a useful reference compound for establishing assay windows and validating the specificity of TNF-TNFR1 interaction inhibitors in high-throughput screening campaigns.

Educational and Training Applications in Biophysics and Structural Biology

The well-characterized binding kinetics, crystal structure, and mechanism of UCB-6876 provide an excellent teaching case for graduate-level courses in biophysics, fragment-based drug discovery, and protein-ligand interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for UCB-6876

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.